molecular formula C24H26N6O4S B4925185 ETHYL 6-(5-{[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]METHYL}-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)-6-OXOHEXANOATE

ETHYL 6-(5-{[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]METHYL}-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)-6-OXOHEXANOATE

Cat. No.: B4925185
M. Wt: 494.6 g/mol
InChI Key: JFALAINVINKKTI-UHFFFAOYSA-N
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Description

ETHYL 6-(5-{[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]METHYL}-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)-6-OXOHEXANOATE is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes an indole ring fused with a triazine ring, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of ETHYL 6-(5-{[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]METHYL}-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)-6-OXOHEXANOATE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Indole Ring: The indole ring is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Formation of the Triazine Ring: The triazine ring is formed by the cyclization of appropriate precursors, often involving the use of cyanuric chloride and amines.

    Coupling of Indole and Triazine Rings: The indole and triazine rings are coupled through a series of reactions, including nucleophilic substitution and condensation reactions.

    Introduction of the Imidazole Ring: The imidazole ring is introduced through a cyclization reaction involving appropriate precursors.

    Final Functionalization:

Industrial production methods for this compound would involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

ETHYL 6-(5-{[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]METHYL}-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)-6-OXOHEXANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized products.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom, leading to the formation of various substituted derivatives.

    Condensation: Condensation reactions can occur between the carbonyl groups and amines or hydrazines, leading to the formation of imines or hydrazones.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ETHYL 6-(5-{[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]METHYL}-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)-6-OXOHEXANOATE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of ETHYL 6-(5-{[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]METHYL}-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)-6-OXOHEXANOATE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to the inhibition of cancer cell proliferation. Additionally, it may interact with viral proteins, preventing viral replication and infection.

Comparison with Similar Compounds

ETHYL 6-(5-{[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]METHYL}-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)-6-OXOHEXANOATE can be compared with other similar compounds, such as:

    5H-[1,2,4]Triazino[5,6-b]indole Derivatives: These compounds share the triazinoindole core structure and exhibit similar biological activities.

    Imidazole Derivatives: Compounds containing the imidazole ring are known for their diverse biological activities and therapeutic potential.

    Indole Derivatives: Indole-containing compounds are widely studied for their pharmacological properties and are used as scaffolds for drug development.

The uniqueness of this compound lies in its combination of the triazinoindole, imidazole, and hexanoate moieties, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 6-oxo-6-[2-oxo-5-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanylmethyl]-1,3-dihydroimidazol-4-yl]hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O4S/c1-3-13-30-17-10-6-5-9-15(17)20-22(30)27-24(29-28-20)35-14-16-21(26-23(33)25-16)18(31)11-7-8-12-19(32)34-4-2/h3,5-6,9-10H,1,4,7-8,11-14H2,2H3,(H2,25,26,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFALAINVINKKTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=C(NC(=O)N1)CSC2=NC3=C(C4=CC=CC=C4N3CC=C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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